molecular formula C8H13N3 B14340287 2,2'-Azanediyldibutanenitrile CAS No. 93034-81-2

2,2'-Azanediyldibutanenitrile

Cat. No.: B14340287
CAS No.: 93034-81-2
M. Wt: 151.21 g/mol
InChI Key: YNWQYZPYMWJGON-UHFFFAOYSA-N
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Description

2,2’-Azanediyldibutanenitrile is an organic compound with a unique structure that includes two butanenitrile groups connected by an azanediyl (NH) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azanediyldibutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with an azanediyl-containing compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 2,2’-Azanediyldibutanenitrile often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous conditions to maximize yield and purity. The process may include steps such as distillation, purification, and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azanediyldibutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The nitrile groups can participate in substitution reactions, where other chemical groups replace the nitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,2’-Azanediyldibutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-Azanediyldibutanenitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The azanediyl linkage provides additional sites for chemical interactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: A simpler nitrile compound with similar reactivity but lacking the azanediyl linkage.

    Azanediyldipropanenitrile: A related compound with shorter carbon chains.

    2,2’-Dinitrodibenzyl: Another compound with a similar structural motif but different functional groups.

Uniqueness

2,2’-Azanediyldibutanenitrile is unique due to its combination of nitrile groups and an azanediyl linkage, which provides distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

93034-81-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(1-cyanopropylamino)butanenitrile

InChI

InChI=1S/C8H13N3/c1-3-7(5-9)11-8(4-2)6-10/h7-8,11H,3-4H2,1-2H3

InChI Key

YNWQYZPYMWJGON-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)NC(CC)C#N

Origin of Product

United States

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